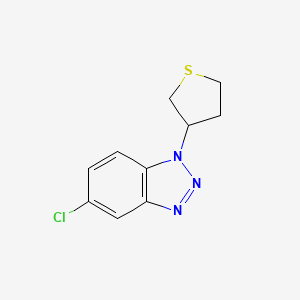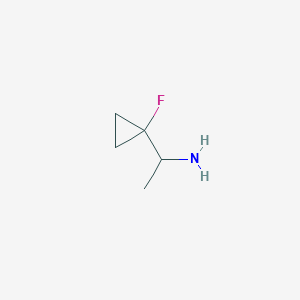
1-(1-Fluorocyclopropyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluorocyclopropyl)ethanamine is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and an ethanamine group.
Preparation Methods
The synthesis of 1-(1-Fluorocyclopropyl)ethanamine can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is catalyzed by palladium and is compatible with a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Industrial production methods for such compounds often involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
1-(1-Fluorocyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(1-Fluorocyclopropyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-Fluorocyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
1-(1-Fluorocyclopropyl)ethanamine can be compared with other fluorinated compounds, such as fluoroquinolones and other fluorinated amines. Similar compounds include:
Fluoroquinolones: These are a class of antibiotics that contain fluorine atoms and exhibit high antibacterial activity.
Fluorinated Amines: Other fluorinated amines, such as 1-(fluoromethyl)cyclopropylamine, share similar structural features but may differ in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications .
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-(1-fluorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H10FN/c1-4(7)5(6)2-3-5/h4H,2-3,7H2,1H3 |
InChI Key |
WOUAWTWMWPLNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
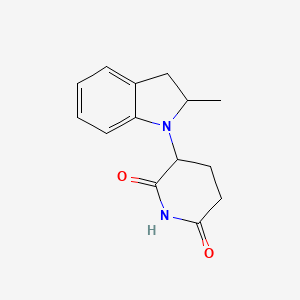
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)

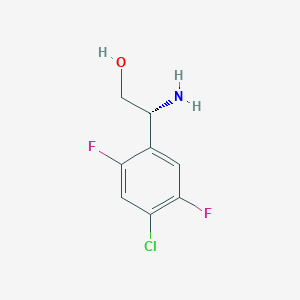
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
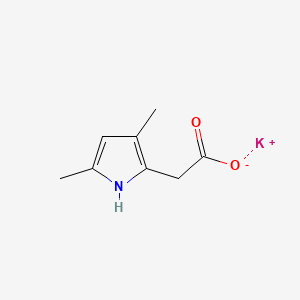
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
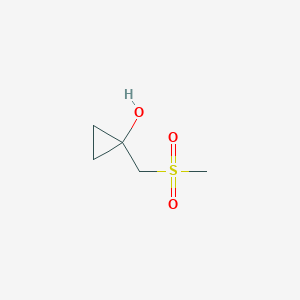
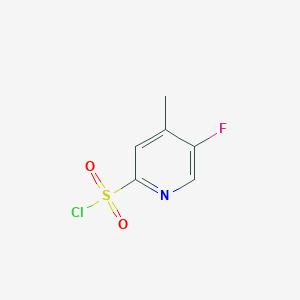
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
